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Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the principles, experimental

design, and execution of 13C Metabolic Flux Analysis (13C-MFA) for quantifying intracellular

metabolic pathway rates in cancer cells. It is designed to blend theoretical understanding with

practical, field-proven protocols.

Introduction: Unveiling the Metabolic Engine of
Cancer
The reprogramming of cellular metabolism is a hallmark of cancer.[1][2] Cancer cells exhibit

profound metabolic alterations to sustain high rates of proliferation, adapt to fluctuating

microenvironments, and support anabolic growth.[3] While traditional 'omics' approaches

provide a static snapshot of metabolite levels, they do not capture the dynamic rates of

metabolic pathways. 13C Metabolic Flux Analysis (13C-MFA) has emerged as the definitive

technique for quantifying these intracellular fluxes, providing a functional readout of the cell's

metabolic state.[3][4][5]
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By tracing the fate of stable, non-radioactive 13C-labeled nutrients like glucose and glutamine,

13C-MFA constructs a detailed map of carbon flow throughout the metabolic network.[1][6] This

allows researchers to:

Quantify the contributions of glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA

cycle to cellular bioenergetics and biosynthesis.

Identify and validate novel metabolic pathways that are activated in cancer cells.[2]

Understand how specific oncogenes or tumor suppressors rewire metabolism.[1]

Elucidate mechanisms of drug action and resistance by observing how therapeutics perturb

metabolic fluxes.[7]

This guide will walk you through the entire 13C-MFA workflow, from conceptual design to data

interpretation, enabling you to harness this powerful technology to advance cancer research

and drug development.

Core Principles of the Technique
13C-MFA is a model-based analytical technique that integrates experimental data with a

computational model to estimate metabolic fluxes.[5] The fundamental premise is that

intracellular fluxes determine the specific patterns of 13C labeling in downstream metabolites

when cells are fed a 13C-labeled substrate.[8] By measuring these labeling patterns, we can

infer the fluxes that produced them. The core components are:

Stable Isotope Tracers: Nutrients where specific carbon atoms are replaced with the heavy

isotope ¹³C (e.g., [U-¹³C₆]glucose, where all six carbons are ¹³C). These are biologically

indistinguishable from their ¹²C counterparts and act as metabolic tracers.[9][10]

Metabolic and Isotopic Steady State: A critical assumption for standard 13C-MFA is that the

system is in a steady state.

Metabolic Steady State: Intracellular metabolite concentrations are constant over time.

This is typically achieved during the exponential growth phase of cultured cells.[11]
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Isotopic Steady State: The ¹³C labeling pattern of intracellular metabolites is stable and no

longer changing. This is achieved after culturing cells in ¹³C-labeled media for a sufficient

duration, which must be experimentally verified.[12][13]

Mass Isotopomer Distributions (MIDs): The analytical output of the experiment, typically

measured by Mass Spectrometry (MS). An MID represents the fractional abundance of a

metabolite with a specific number of ¹³C atoms (e.g., M+0 for unlabeled, M+1 for one ¹³C,

M+2 for two ¹³C, etc.).

Computational Flux Estimation: An iterative process where a computational model simulates

the MIDs that would result from a given set of fluxes. The algorithm then adjusts the fluxes to

minimize the difference between the simulated MIDs and the experimentally measured MIDs.

[4][5]

The 13C-MFA Experimental Workflow
The entire process, from planning to final output, can be visualized as a multi-stage workflow.
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Phase 1: Experimental Design

Phase 2: Experimentation

Phase 3: Analysis

Phase 4: Interpretation
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Caption: The comprehensive workflow for 13C Metabolic Flux Analysis.
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Part I: Experimental Design - The Blueprint for
Success
A well-designed experiment is the most critical factor for a successful 13C-MFA study. Poor

design choices cannot be rectified by downstream analysis.

Tracer Selection: Asking the Right Questions with the
Right Tool
The choice of ¹³C tracer is paramount as it dictates which fluxes can be precisely resolved.[14]

No single tracer is optimal for all pathways.[13] A powerful strategy is to use parallel labeling

experiments, where identical cell cultures are grown with different tracers, and the data is

integrated into a single model.[4][13][15] This approach significantly improves the accuracy and

precision of the resulting flux map.[14]

Tracer Primary Application Rationale

[U-¹³C₆]Glucose

Provides a global overview of glucose carbon

fate. Excellent for glycolysis, PPP, and TCA

cycle entry via pyruvate dehydrogenase (PDH).

[9]

[1,2-¹³C₂]Glucose

The gold standard for resolving fluxes between

glycolysis and the Pentose Phosphate Pathway

(PPP). The specific labeling pattern of the C1-

C2 bond allows for precise quantification of the

PPP/glycolysis split ratio.[14]

[U-¹³C₅]Glutamine

Essential for studying anaplerosis and the TCA

cycle.[16] Critically, it reveals the contribution of

glutamine to the TCA cycle and can identify

phenomena like reductive carboxylation, a

pathway often upregulated in cancer cells.[9][14]

Mixtures (e.g., [1,2-¹³C₂]Glucose + [U-

¹³C₅]Glutamine)

Advanced strategies use optimized mixtures of

tracers to simultaneously resolve fluxes across

a wider range of metabolic pathways in a single

experiment.[17]
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Establishing the Metabolic Network Model
Before the experiment, a stoichiometric model of the relevant metabolic pathways must be

constructed.[12] This model defines all the reactions, substrates, products, and corresponding

carbon atom transitions.

Scope: The model should include all major pathways of central carbon metabolism:

glycolysis, PPP, TCA cycle, anaplerotic reactions, and key biosynthetic pathways (e.g.,

amino acid synthesis).[13]

Compartmentalization: For mammalian cells, it is crucial to define cytosolic and

mitochondrial compartments, as many key reactions (like the TCA cycle) are localized.[12]

[13]

Atom Transitions: Meticulously track the fate of every carbon atom through each reaction.

Errors in these mappings will lead to incorrect flux calculations.[12]

Part II: Detailed Experimental Protocols
This section provides step-by-step methodologies for the experimental phase.

Protocol 1: Cell Culture and Isotope Labeling
Objective: To culture cancer cells to a metabolic steady state and then label them to an isotopic

steady state with a ¹³C tracer.

Materials:

Cancer cell line of interest

Standard culture medium (e.g., DMEM, RPMI-1640)

Isotope labeling medium: Glucose and/or Glutamine-free medium reconstituted with the

desired ¹³C-labeled tracer(s) and other nutrients to match the standard medium.

Cell culture plates (6-well or 10 cm dishes are common)

Incubator (37°C, 5% CO₂)
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Procedure:

Cell Seeding: Seed cells at a density that allows them to reach 50-60% confluency and enter

the exponential growth phase. This is when cells are assumed to be at a metabolic steady

state.

Media Switch: Once cells are in exponential growth, aspirate the standard medium. Gently

wash the cells once with pre-warmed PBS. Immediately add the pre-warmed ¹³C isotope

labeling medium.[11] This is Time Zero (T₀).

Isotopic Labeling: Culture the cells in the labeling medium. The time required to reach

isotopic steady state varies by cell line and growth rate but is typically between 18 and 24

hours.

CRITICAL VALIDATION: To confirm isotopic steady state, you must perform a time-course

experiment.[12] Collect samples at multiple time points (e.g., 12h, 18h, 24h). Isotopic

steady state is achieved when the MIDs of key metabolites (e.g., glutamate, lactate) no

longer change between the later time points.[13]

Extracellular Flux Measurements: At T₀ and at the final harvest time point, collect a small

aliquot of the culture medium. Analyze these samples for concentrations of key nutrients and

secreted metabolites (e.g., glucose, lactate, glutamine, glutamate). The change in

concentration over time, normalized to cell number, provides the uptake and secretion rates

required to constrain the metabolic model.[13]

Protocol 2: Rapid Quenching and Metabolite Extraction
Objective: To instantly halt all enzymatic activity to preserve the in vivo metabolic state and

efficiently extract polar metabolites.[14]

Materials:

Quenching/Extraction Solution: A pre-chilled (-80°C) solution of 80% Methanol / 20% Water.

Cell Scraper

Dry Ice
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Centrifuge capable of -9°C or 4°C operation.

Procedure:

Rapid Quenching: Place the culture plate on a level bed of dry ice to cool the bottom surface

rapidly. Immediately aspirate the ¹³C labeling medium.

Add Quenching Solution: Quickly add a sufficient volume of the -80°C quenching/extraction

solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate). The cold temperature and

solvent mixture will instantly quench metabolism.

Cell Lysis and Scraping: Keep the plate on dry ice. Use a cell scraper to scrape the frozen

cell lysate into the solvent.

Collection: Collect the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

Extraction: Vortex the tubes vigorously for 30-60 seconds and place them on dry ice or in a

-80°C freezer for at least 15 minutes to ensure complete protein precipitation and metabolite

extraction.[18]

Clarification: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10-15

minutes at 4°C or colder to pellet cell debris and precipitated proteins.

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites,

to a new labeled tube. This is your metabolite extract.

Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac)

without heating. Store the dried metabolite pellets at -80°C until analysis.[18]

Protocol 3: Sample Preparation for GC-MS Analysis
Objective: To chemically derivatize the non-volatile polar metabolites to make them volatile for

analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Derivatization Agent 1: Methoxyamine hydrochloride in pyridine.
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Derivatization Agent 2: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) +

1% tert-Butyldimethylchlorosilane (TBDMS).

Heating block or oven (70°C).

GC-MS vials with inserts.

Procedure:

Resuspend: Resuspend the dried metabolite pellet in methoxyamine hydrochloride in

pyridine. This step protects aldehydes and ketones. Vortex thoroughly.

First Incubation: Incubate the sample at room temperature for 90 minutes.

Add Silylating Agent: Add MTBSTFA (+1% TBDMS). This agent replaces active hydrogens

with a TBDMS group, increasing volatility. Vortex thoroughly.

Second Incubation: Incubate at 70°C for 60 minutes.

Cool and Transfer: Allow the sample to cool to room temperature. Transfer the derivatized

sample to a GC-MS vial for analysis. The sample is now ready for injection into the GC-MS

system.[19]

Part III: Data Acquisition and Computational
Analysis
Mass Spectrometry Analysis
The goal of the MS analysis is to accurately measure the mass isotopomer distributions (MIDs)

for dozens of central carbon metabolites.

GC-MS: The workhorse for 13C-MFA. It provides excellent separation and produces

information-rich fragmentation patterns that can be used to deduce labeling information for

metabolites like amino acids and organic acids.[20][21]

LC-MS/MS: Essential for analyzing thermally labile or non-volatile metabolites that are not

amenable to GC-MS, such as sugar phosphates and acyl-CoAs.[18][22]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 17 Tech Support

https://publications.rwth-aachen.de/record/745777/files/745777.pdf
https://www.creative-proteomics.com/metabolic-flux/gc-ms-based-metabolic-flux-analysis.html
https://experiments.springernature.com/articles/10.1007/8623_2015_78
https://www.vanderbilt.edu/younglab/pdf/jazmin13.pdf
https://experiments.springernature.com/articles/10.1038/s41596-018-0102-x
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The raw MS data must be processed to obtain MIDs. This involves integrating the ion

chromatograms for all isotopomers of a given metabolite fragment and correcting for the natural

abundance of ¹³C and other heavy isotopes.[23]

Flux Estimation and Modeling
This is the computational heart of 13C-MFA. Specialized software is required to perform the

complex, non-linear regression needed to estimate fluxes.[5]

Experimental Data
(MIDs, Exchange Rates)

Flux Estimation Software
(e.g., INCA, OpenFLUX2)

Metabolic Network Model
(Reactions, Atom Transitions)

Iterative Optimization:
Minimize (Simulated - Experimental)²

Goodness-of-Fit Test
(Chi-squared)

 If fit is poor 
(Refine Model) 

Final Flux Map &
Confidence Intervals

 If fit is good 

Click to download full resolution via product page

Caption: The computational workflow for flux estimation and validation.
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INCA (Isotopomer Network Compartmental Analysis): A powerful, MATLAB-based software

package for comprehensive 13C-MFA.

OpenFLUX2: An open-source software that is particularly adept at handling parallel labeling

experiment data.[4][15]

METRAN: A software based on the Elementary Metabolite Units (EMU) framework, which

significantly improves computational speed.[24][25]

The output is a best-fit flux map, which provides the value for every reaction rate in your model,

along with confidence intervals that indicate the precision of the estimate.[5] A crucial step is

the goodness-of-fit analysis, which statistically determines if the model accurately describes the

experimental data. A poor fit indicates that the model may be incomplete or incorrect, requiring

refinement.[12]

Part IV: Troubleshooting Common Issues
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Issue Possible Cause(s) Recommended Solution(s)

Poor Goodness-of-Fit

1. Incomplete or inaccurate

metabolic model (missing

reactions).[12]2. Failure to

achieve isotopic steady state.

[12]3. Inaccurate analytical

(MS) data.

1. Re-evaluate the model for

missing pathways relevant to

your cell type. Check all atom

transitions.2. Validate isotopic

steady state with a time-course

experiment.[14]3. Inspect raw

MS data for co-elution or low

signal intensity. Exclude noisy

data points.

High Flux Confidence Intervals

(Low Precision)

1. Insufficient labeling

information from the chosen

tracer.[12]2. High

measurement error in MS or

extracellular rate data.

1. Perform parallel labeling

experiments with a different

tracer (e.g., add a glutamine

tracer if you only used glucose)

to better constrain the model.

[14]2. Improve analytical

precision. Ensure pipettes are

calibrated and cell counting is

accurate.

Inconsistent Results Between

Replicates

1. Inconsistent quenching time

or temperature.2. Inaccurate

cell counting or

normalization.3. Pipetting

errors during extraction or

derivatization.

1. Standardize the quenching

protocol to be as rapid and

consistent as possible.2. Use a

reliable method for cell

counting (e.g., automated

counter) and normalize data to

cell number or total protein.3.

Calibrate pipettes and use

consistent technique,

especially for small volumes.

[14]

References
Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in

Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024). MDPI. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 17 Tech Support

https://pdf.benchchem.com/571/Technical_Support_Center_13C_Metabolic_Flux_Analysis_Data_Interpretation.pdf
https://pdf.benchchem.com/571/Technical_Support_Center_13C_Metabolic_Flux_Analysis_Data_Interpretation.pdf
https://pdf.benchchem.com/87/Technical_Support_Center_Quantitative_13C_Metabolic_Flux_Analysis_MFA.pdf
https://pdf.benchchem.com/571/Technical_Support_Center_13C_Metabolic_Flux_Analysis_Data_Interpretation.pdf
https://pdf.benchchem.com/87/Technical_Support_Center_Quantitative_13C_Metabolic_Flux_Analysis_MFA.pdf
https://pdf.benchchem.com/87/Technical_Support_Center_Quantitative_13C_Metabolic_Flux_Analysis_MFA.pdf
https://www.mdpi.com/2218-1989/14/6/483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis

of single and parallel labeling experiments. (n.d.). PMC. [Link]

In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling.

(2018). ACS Publications. [Link]

A guide to 13C metabolic flux analysis for the cancer biologist. (2018). PubMed. [Link]

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (n.d.). PMC - NIH.

[Link]

A guide to 13C metabolic flux analysis for the cancer biologist. (2018). Semantic Scholar.

[Link]

Isotopically Nonstationary 13C Metabolic Flux Analysis. (n.d.). SpringerLink. [Link]

Mapping cancer cell metabolism with13C flux analysis: Recent progress and future

challenges. (2013). PMC. [Link]

13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. (2013).

Bioinformatics | Oxford Academic. [Link]

METRAN - Software for 13C-metabolic Flux Analysis. (n.d.). MIT Technology Licensing

Office. [Link]

A guide to 13C metabolic flux analysis for the cancer biologist. (2018). PMC - NIH. [Link]

Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted

exosome contributions towards cancer cell metabolism. (n.d.). PMC. [Link]

Looking at leaves: high-resolution 13C GC-MS metabolic flux analysis. (2021). Technology

Networks. [Link]

Mapping cancer cell metabolism with13C flux analysis: Recent progress and future

challenges. (2015). Semantic Scholar. [Link]

High-resolution 13C metabolic flux analysis. (n.d.). Springer Nature Experiments. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6080373/
https://pubs.acs.org/doi/10.1021/acs.analchem.8b01353
https://pubmed.ncbi.nlm.nih.gov/29657327/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017326/
https://www.semanticscholar.org/paper/A-guide-to-13C-metabolic-flux-analysis-for-the-Antoniewicz/3565f3f00936279f53832d20b66c73855a8220c3
https://link.springer.com/protocol/10.1007/978-1-61779-359-3_17
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3721323/
https://academic.oup.com/bioinformatics/article/29/5/674/242203
https://tlo.mit.edu/technologies/metran-software-13c-metabolic-flux-analysis
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5938039/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5458219/
https://www.technologynetworks.com/analysis/articles/looking-at-leaves-high-resolution-13c-gc-ms-metabolic-flux-analysis-354512
https://www.semanticscholar.org/paper/Mapping-cancer-cell-metabolism-with13C-flux-and-Le/64f1d436a537f00d3d5f302a991b10a56f6b5b59
https://experiments.springernature.com/articles/10.1038/s41596-019-0148-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optimization of [superscript 13]C isotopic tracers for metabolic flux analysis in mammalian

cells. (2011). DSpace@MIT. [Link]

(PDF) OpenFLUX2: 13C-MFA modeling software package adjusted for comprehensive

analysis of single and parallel labeling experiments. (2025). ResearchGate. [Link]

Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. (2021). Frontiers.

[Link]

The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis.

(2019). Frontiers. [Link]

High Quality 13C metabolic flux analysis using GC-MS. (n.d.). RWTH Publications. [Link]

Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future

challenges. (2013). PubMed. [Link]

GC-MS-Based Determination of Mass Isotopomer Distributions for 13 C-Based Metabolic

Flux Analysis. (n.d.). Springer Nature Experiments. [Link]

Metabolic flux analysis: a comprehensive review on sample preparation, analytical

techniques, data analysis, computational modelling, and main application areas. (n.d.).

Semantic Scholar. [Link]

Publishing 13C metabolic flux analysis studies: A review and future perspectives. (n.d.).

PMC. [Link]

Automating Metabolic Flux Analysis Workflows in Cancer Research. (2018). Waters Blog.

[Link]

13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology. [Link]

Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related

pathways with analysis by LC–MS/MS. (n.d.). Springer Nature Experiments. [Link]

Both 13C-MFA and COBRA rely on measurements of metabolite uptake and... (n.d.).

ResearchGate. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://dspace.mit.edu/handle/1721.1/99396
https://www.researchgate.net/publication/326848972_OpenFLUX2_13C-MFA_modeling_software_package_adjusted_for_comprehensive_analysis_of_single_and_parallel_labeling_experiments
https://www.frontiersin.org/articles/10.3389/fbioe.2021.688326/full
https://www.frontiersin.org/articles/10.3389/fbioe.2019.00115/full
https://publications.rwth-aachen.de/record/788930
https://pubmed.ncbi.nlm.nih.gov/23888147/
https://experiments.springernature.com/articles/10.1007/978-1-4939-7583-8_13
https://www.semanticscholar.org/paper/Metabolic-flux-analysis%3A-a-comprehensive-review-on-Cacciatore-Tenori/96645fd0b0e5132204c32b504221a64f51e16f72
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4489973/
https://www.waters.com/blog/automating-metabolic-flux-analysis-workflows-in-cancer-research/
https://www.imsb.ethz.ch/research/zamboni/research-areas/13c-metabolic-flux-analysis.html
https://experiments.springernature.com/articles/10.1038/nprot.2016.088
https://www.researchgate.net/figure/Both-13C-MFA-and-COBRA-rely-on-measurements-of-metabolite-uptake-and-secretion-cell_fig1_323604052
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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